

Technical Guide: Structural Elucidation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Fluoro-4-(pentafluorosulfur)cinnamic acid
CAS No.:	1240261-78-2
Cat. No.:	B1399798

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Executive Summary

Compound Class: Fluorinated Phenylpropanoid Molecular Formula:

Key Application: Bioisosteric building block in medicinal chemistry (enhancing lipophilicity and metabolic stability).[1]

This guide outlines a multi-modal analytical workflow to unambiguously determine the regiochemistry, stereochemistry, and electronic structure of **2-Fluoro-4-(pentafluorosulfur)cinnamic acid**. The presence of the pentafluorosulfanyl (

) group—often termed the "super-trifluoromethyl"—presents unique spectroscopic signatures, particularly in

NMR, which are distinct from standard aromatic fluorine substituents.

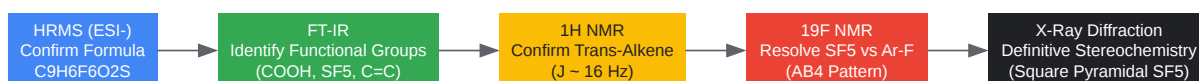
Synthetic Context & Purity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities (regioisomers or cis-alkenes). This compound is typically synthesized via a Heck Cross-Coupling reaction:

- Precursors: 4-Bromo-3-fluorophenylsulfur pentafluoride + Acrylic Acid.
- Catalyst: Pd(OAc)
/ Phosphine ligand.
- Key Impurity Risks:
 - Z-isomer (cis-cinnamic acid).
 - Des-fluorinated byproducts.[2]
 - Regioisomers (if the starting halide was impure).

Analytical Strategy: The Elucidation Workflow

The elucidation follows a "coarse-to-fine" resolution logic, moving from elemental composition to 3D spatial arrangement.



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Figure 1: Step-wise analytical workflow for complete structural assignment.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode (ESI-) is the standard for acidic species.

- Target Ion:

- Calculated m/z: 306.9850 (approximate, based on exact masses: C=12.00000, H=1.00783, F=18.99840, O=15.99491, S=31.97207).
- Isotope Pattern: Sulfur () provides a characteristic M+2 peak (~4.4% relative abundance), confirming the presence of sulfur.
- Fragmentation: Loss of (m/z 44) is characteristic of cinnamic acids. Loss of fragments (m/z 127) may be observed at high collision energies.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides rapid confirmation of the three distinct chemical moieties.

Functional Group	Frequency ()	Intensity	Assignment
Carboxylic Acid	2800–3200	Broad, Med	O-H stretch (H-bonded dimer)
Carbonyl	1680–1710	Strong	C=O stretch (conjugated)
Alkene	1625–1640	Medium	C=C stretch (conjugated)
Aromatic Ring	1500, 1600	Variable	C=C ring skeletal vibrations
Pentafluorosulfanyl	810–860	Very Strong	S-F stretch (Characteristic)

Note: The S-F stretch is a diagnostic fingerprint for the group, often dominating the fingerprint region due to the high polarity of the S-F bonds.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The presence of six fluorine atoms requires a dual-probe approach (

and

).

NMR: The "Fingerprint"

The molecule contains two distinct fluorine environments: the single aromatic fluorine (Ar-F) and the pentafluorosulfanyl group (

).

- Ar-F (2-position):
 - Shift:

to

ppm (Upfield, relative to

).
 - Multiplicity: Multiplet (couples to H3, H6, and potentially vinyl protons).
- Group (4-position):
 - Shift:

to

ppm (Downfield, positive value).
 - Pattern: The

group has a square pyramidal geometry. The apical fluorine (

) is chemically distinct from the four basal fluorines (

).

).

- Coupling:

- Apical (

-): Quintet (splits by 4

-),

- Hz.

- Basal (

-): Doublet (splits by 1

-),

- Hz.

- Observation: In many aromatic systems with free rotation, this may appear as a broad singlet or a resolved doublet/quintet system depending on the NMR solvent and temperature.

NMR: Stereochemistry & Regiochemistry

Solvent: DMSO-

(to prevent carboxylic proton exchange).

Proton	Approx. Shift ()	Multiplicity	Coupling ()	Structural Insight
-COOH	12.0–13.0	Broad Singlet	-	Acidic proton.
Vinyl	7.5–7.7	Doublet	16.0 Hz	Trans (E) geometry.
Vinyl	6.5–6.7	Doublet	16.0 Hz	Adjacent to carbonyl.
Ar-H (H3)	7.8–8.0	Doublet/Mult		Ortho to F, Meta to vinyl.
Ar-H (H5)	7.6–7.8	Doublet		Ortho to SF5.
Ar-H (H6)	7.4–7.6	Multiplet		Meta to F.

Critical Check: The coupling constant of the vinyl protons (

Hz) definitively proves the trans (E) isomer. A cis (Z) isomer would show

Hz.

NMR

Expect extensive C-F coupling.

- C4 (attached to): Pentet or Multiplet.
- C2 (attached to F): Large doublet (Hz).[3]

X-Ray Crystallography (XRD)

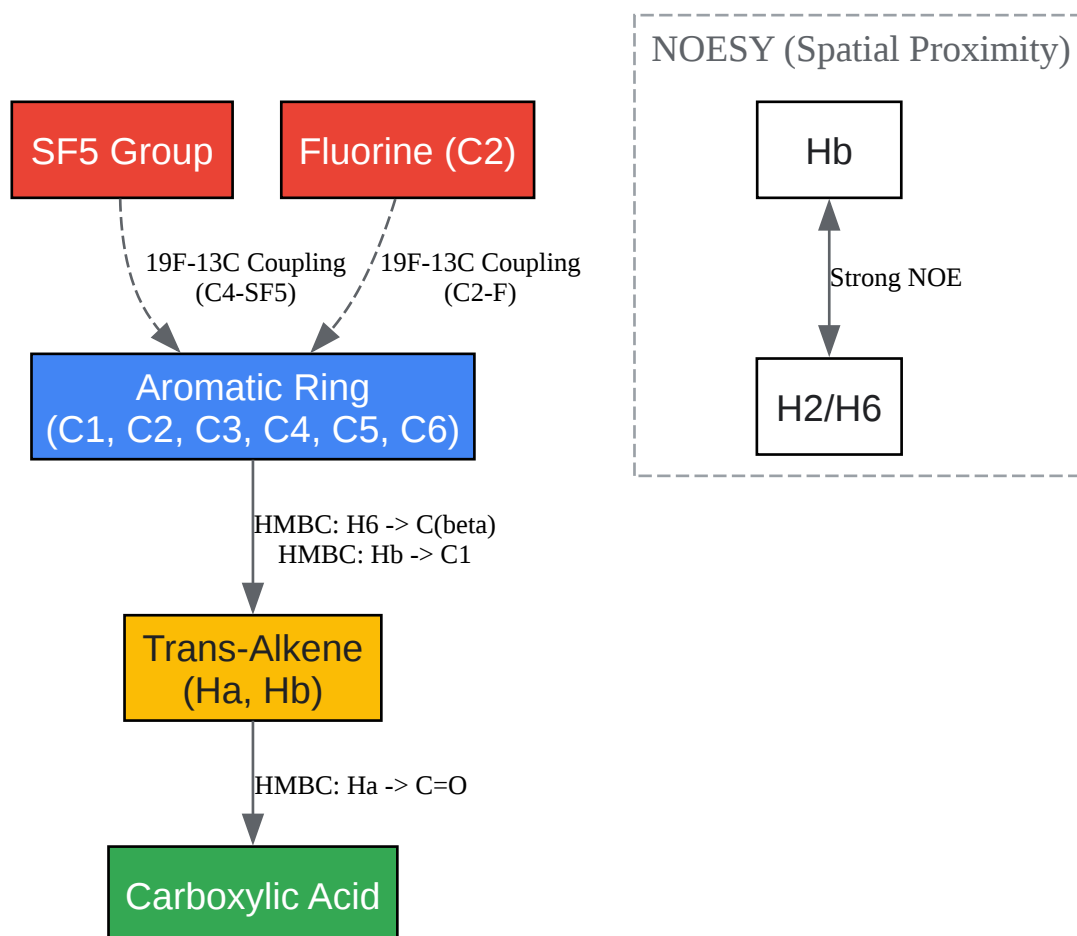
Single-crystal XRD provides the ultimate proof of the 3D structure, particularly the geometry of the

group.

- Geometry: The sulfur atom in exhibits octahedral coordination (with the phenyl ring occupying the 6th position).
- Bond Lengths: The S-F bonds are typically shorter than C-F bonds.
- Packing: Cinnamic acids typically form centrosymmetric dimers via hydrogen bonding of the carboxylic acid groups.

Logic Diagram: Connectivity Confirmation

The following diagram illustrates how 2D NMR correlations (HMBC, COSY) confirm the connectivity between the fragments.



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Figure 2: 2D NMR correlation network establishing connectivity.

References

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 - Context: Provides crystallographic data and proton NMR shifts for a closely related perfluorinated cinnamic acid, validating the trans-alkene coupling constants.
- Prinz, C., et al. (2021).[5] "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors, 6(11), 3948–3956. [Link](#)
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 - Context: Confirms the chemical stability of the SF5 moiety under acidic conditions typical of cinnamic acid synthesis.
- Savoia, D., et al. (2025). "Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials." MDPI, Molecules. [Link](#)
 - Context: Details the synthesis (Heck coupling)
- UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants." [Link](#)
 - Context: Authoritative reference table for 19F chemical shifts, distinguishing Ar-F (negative ppm)

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Sources

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- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1399798/docs#technical-guide-structural-elucidation-of-2-fluoro-4-pentafluorosulfur-cinnamic-acid\]](https://www.benchchem.com/product/b1399798/docs#technical-guide-structural-elucidation-of-2-fluoro-4-pentafluorosulfur-cinnamic-acid)

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